molecular formula C13H12INO4 B14124480 Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate

Cat. No.: B14124480
M. Wt: 373.14 g/mol
InChI Key: CGZIIEGFFTUEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with hydroxy, iodo, and methoxy groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, iodo, and methoxy substituents. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of new quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other non-covalent interactions, while the iodo group can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of hydroxy, methoxy, and iodo substituents on the quinoline core makes it a versatile compound for various research purposes .

Properties

Molecular Formula

C13H12INO4

Molecular Weight

373.14 g/mol

IUPAC Name

ethyl 7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12INO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

CGZIIEGFFTUEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.